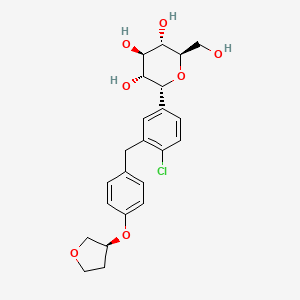

Empagliflozin-α-Anomer

Übersicht

Beschreibung

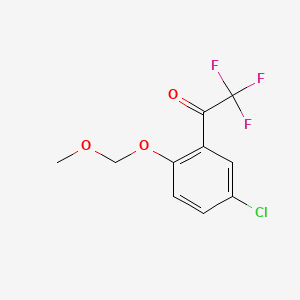

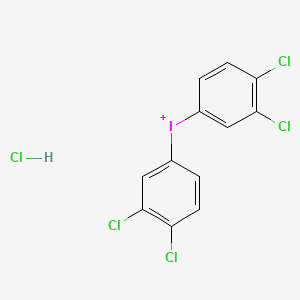

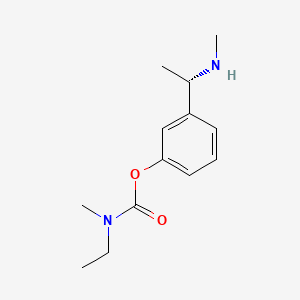

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. It’s likely that the synthesis involves complex organic chemistry reactions .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Wissenschaftliche Forschungsanwendungen

Management von Typ-2-Diabetes Mellitus

Empagliflozin wird in erster Linie als orales Blutzuckersenkendes Medikament eingesetzt. Es wirkt als Inhibitor des Natrium-Glucose-Cotransporters 2 (SGLT2), was zu einer erhöhten Ausscheidung von Glucose im Urin führt. Dies trägt zu einer verbesserten glykämischen Kontrolle, einem besseren Glukosestoffwechsel, einer reduzierten Glukotoxizität und einer verringerten Insulinresistenz bei. Bei Patienten mit Typ-2-Diabetes mellitus (T2DM) senkt Empagliflozin effektiv den Nüchternblutzucker, den postprandialen Blutzucker, die durchschnittlichen täglichen Glukosewerte und das glykierte Hämoglobin A1C (HbA1C) und führt auch zu einer signifikanten Gewichtsreduktion .

Herzinsuffizienzbehandlung

Empagliflozin hat einen Durchbruch in der Behandlung von Herzinsuffizienz (HF) gezeigt. Es wurde gezeigt, dass es Krankenhausaufenthalte wegen HF und die Anzahl der Todesfälle aus kardiovaskulären Gründen reduziert. Die nephroprotektive Wirkung des Medikaments ist besonders vorteilhaft, um das Auftreten von Nierenerkrankungen, einschließlich Todesfällen aus Nierenerkrankungen sowie das Risiko eines terminalen Nierenversagens, zu verringern .

Antioxidative Abwehr in Hepatozyten

Forschungen zeigen, dass Empagliflozin die antioxidative Abwehr verstärkt, was die Lipotoxizität abschwächt und Hepatozyten schützt. Es fördert die FoxO3a- und Nrf2-vermittelte nukleäre Translokation über den CAMKK2/AMPK-Signalweg, der für die Bekämpfung von oxidativem Stress und die Verbesserung der mitochondrialen Funktionen entscheidend ist. Dieser Mechanismus ist besonders wichtig im Zusammenhang mit nicht-alkoholischer Fettleberhepatitis, bei der Lipotoxizität eine bedeutende Rolle spielt .

Modulation von Leukozyten-Endothel-Interaktionen

Empagliflozin wurde auf seine Auswirkungen auf Leukozyten-Endothel-Interaktionen untersucht, die für die Entzündungsreaktion entscheidend sind. Die Verbindung kann Adhäsionsmoleküle, ROS-Produktion und NFkB-p65-Transkriptionsfaktorexpression beeinflussen, die alle entscheidend für die Pathophysiologie verschiedener entzündlicher Erkrankungen sind .

Nierenschutz

Neben seiner Rolle bei der Behandlung von T2DM und HF bietet Empagliflozin Nierenschutz. Es verlangsamt das Fortschreiten der chronischen Nierenerkrankung (CKD) und verzögert das Auftreten eines terminalen Nierenversagens. Dies ist besonders wichtig für Patienten mit T2DM, die ein höheres Risiko haben, eine CKD zu entwickeln .

Gewichtsmanagement

Empagliflozin trägt zum Gewichtsverlust bei Patienten mit T2DM bei. Dies ist auf seine Fähigkeit zurückzuführen, die Ausscheidung von Glucose im Urin zu erhöhen, was zu einem Kaloriendefizit führt. Gewichtsmanagement ist ein entscheidender Aspekt bei der Behandlung von T2DM, da es die Insulinsensitivität verbessern und das Risiko von Herz-Kreislauf-Komplikationen verringern kann .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Empagliflozin alpha-Anomer works by inhibiting SGLT2, the transporters primarily responsible for the reabsorption of glucose in the kidney . This inhibition leads to an increase in urinary glucose excretion, thereby reducing blood glucose levels . It has been shown to have the highest selectivity for SGLT2 over SGLT1, making it a highly effective treatment option .

Cellular Effects

Empagliflozin alpha-Anomer has been shown to have various effects on cellular processes. For instance, it has been found to protect hepatocytes and inhibit palmitic acid-induced lipotoxicity by reducing oxidative stress, improving mitochondrial functions, and attenuating apoptosis . In cardiomyocytes derived from induced pluripotent stem cells, empagliflozin has neutral effects on Ca2+ transient amplitude, diastolic Ca2+ levels, Ca2+ transient kinetics, or sarcoplasmic Ca2+ load after 2 weeks or 8 weeks of treatment .

Molecular Mechanism

The molecular mechanism of Empagliflozin alpha-Anomer involves its interaction with SGLT2. By inhibiting SGLT2, it decreases renal glucose reabsorption, promotes urinary glucose excretion, and reduces plasma glucose concentrations . Furthermore, it has been suggested that the main effect of empagliflozin in heart failure treatment is exerted via NHE1 and is focused on cardiomyocyte oxidative stress modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, empagliflozin has shown to have long-term effects. For instance, it has been observed to improve ventricular dilatation and ejection fraction reduction in diabetic hearts over a period of 40 days . Moreover, it has been found to reduce liver fat in mice and humans without changing epicardial, myocardial fat, or myocardial energetics .

Dosage Effects in Animal Models

In animal models, the effects of Empagliflozin alpha-Anomer have been observed to vary with different dosages. For example, in a study involving mice, empagliflozin was administered at a dose of 20 mg/kg/day and was found to significantly reduce liver fat content .

Metabolic Pathways

Empagliflozin alpha-Anomer is involved in various metabolic pathways. It has been found to promote the metabolism of branched-chain amino acids (BCAA) by up-regulating PP2Cm . Moreover, it has been suggested that it affects the mTOR/p-ULK1 signaling pathway by reducing the concentration of BCAA in diabetic hearts .

Transport and Distribution

Empagliflozin alpha-Anomer is transported and distributed within cells and tissues through its interaction with SGLT2 located on the apical membrane of cells in the kidney . By inhibiting SGLT2, it facilitates the co-transport of Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood .

Subcellular Localization

The subcellular localization of Empagliflozin alpha-Anomer is primarily at the apical membrane of cells in the kidney where SGLT2 is located . This localization allows it to effectively inhibit SGLT2 and increase urinary glucose excretion .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-DNNBANOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620758-33-9 | |

| Record name | Empagliflozin alpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPAGLIFLOZIN .ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)